

CBR-5884: A Novel Antifungal Agent Targeting Phosphatidylserine Synthesis

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A Technical Whitepaper for Drug Development Professionals

Executive Summary

CBR-5884, a small molecule initially identified as a selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH) in cancer research, has recently emerged as a promising antifungal agent with a novel mechanism of action. Groundbreaking research has demonstrated that CBR-5884 effectively inhibits the growth of the pathogenic yeast Candida albicans by targeting phosphatidylserine (PS) synthase (Cho1), an essential enzyme in the fungal cell membrane biosynthesis pathway.[1][2] This enzyme is absent in humans, presenting a highly selective and attractive target for antifungal therapy with a potentially low risk of host toxicity.[1][2] This document provides an in-depth technical guide on the core findings related to CBR-5884's antifungal potential, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its characterization.

Mechanism of Action: Targeting a Fungal-Specific Pathway

Unlike many existing antifungals that target ergosterol synthesis or cell wall integrity, **CBR-5884** exploits a different vulnerability in fungi. The primary antifungal target of **CBR-5884** is the enzyme phosphatidylserine synthase (Cho1).[1]

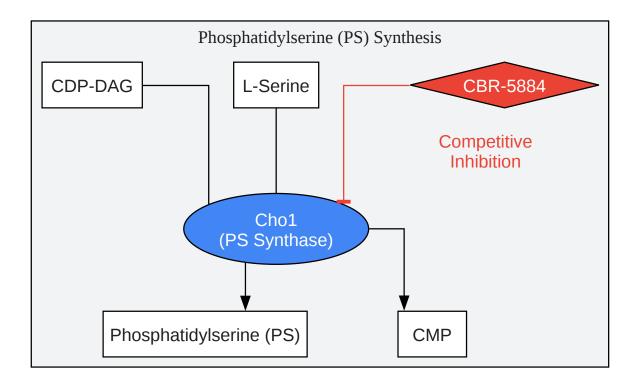
Key Points:



- Enzyme Inhibition: **CBR-5884** acts as a competitive inhibitor of Cho1, specifically competing with the substrate L-serine.
- Pathway Disruption: Cho1 catalyzes the condensation of cytidyldiphosphate-diacylglycerol (CDP-DAG) and L-serine to form phosphatidylserine (PS) and cytidine monophosphate (CMP). By inhibiting this crucial step, CBR-5884 disrupts the de novo synthesis of PS, a vital phospholipid for fungal cell membrane integrity, signaling, and virulence.
- Fungal Selectivity: The Cho1 enzyme is conserved across many pathogenic fungi, including Candida and Cryptococcus species, but is notably absent in mammals. This provides a significant therapeutic window, as the drug is unlikely to interfere with host cellular machinery.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction catalyzed by Cho1 and the inhibitory action of **CBR-5884**.



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Inhibition of fungal Phosphatidylserine (PS) Synthesis by CBR-5884.

Quantitative Data on Antifungal Activity

The antifungal efficacy of **CBR-5884** has been quantified through enzymatic assays and standardized susceptibility testing. The data highlights its specific action on the fungal target and its growth-inhibiting properties.

Table 1: In Vitro Inhibitory Activity of CBR-5884

Parameter	Target/Organism	Value	Notes
Ki	C. albicans Cho1	1,550 ± 245.6 nM	Competitive inhibition with L-serine.
MIC	C. albicans SC5314	125 - 250 μΜ	Fungistatic effect observed. Value is dependent on the growth medium used.
MIC	C. albicans (other isolates)	Variable (μM)	Inhibition is not strain- specific, with activity shown against multiple clinical isolates.

Ki: Inhibition constant; MIC: Minimum Inhibitory Concentration.

Table 2: Comparative Inhibitory Concentrations

Compound	Primary Target	Primary Target	IC50 (Human
	(Fungal)	(Human)	Target)
CBR-5884	Phosphatidylserine Synthase (Cho1)	Phosphoglycerate Dehydrogenase (PHGDH)	33 μΜ

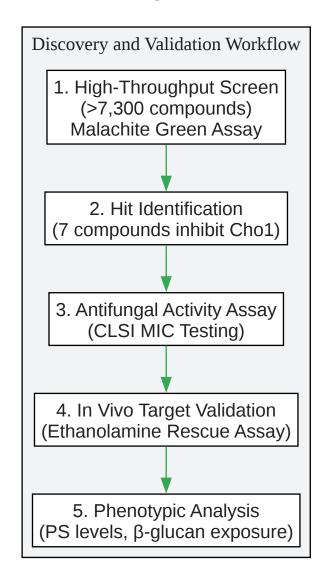
IC50: Half-maximal inhibitory concentration.

Experimental Protocols



The discovery of **CBR-5884**'s antifungal properties was the result of a systematic, target-based screening and validation process.

Experimental Workflow Diagram



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Experimental workflow for identifying CBR-5884 as a Cho1 inhibitor.

A. High-Throughput Screening for Cho1 Inhibitors

A non-radioactive, in vitro nucleotidase-coupled malachite green-based assay was developed to screen a library of over 7,300 small molecules for inhibitors of purified C. albicans Cho1.



 Principle: The assay indirectly measures Cho1 activity by detecting the production of cytidine monophosphate (CMP), a byproduct of the PS synthesis reaction. Released CMP is hydrolyzed by a nucleotidase, liberating inorganic phosphate. This free phosphate then reacts with a malachite green molybdate reagent to form a colored complex, which is quantified by measuring absorbance at ~630 nm.

Protocol Outline:

- Purified, tag-free hexameric Cho1 protein is incubated with the substrates CDP-DAG and L-serine in a 384-well plate format.
- Test compounds (from a repurposing library) and controls are added to the reaction wells.
- A nucleotidase is included in the reaction mixture to convert the CMP byproduct to free phosphate.
- After incubation, the malachite green reagent is added.
- The absorbance is read at ~630 nm. A decrease in signal compared to DMSO controls indicates inhibition of Cho1.

B. Minimum Inhibitory Concentration (MIC) Determination

The antifungal activity of **CBR-5884** against live C. albicans cells was determined using the broth microdilution method, following the standard guidelines from the Clinical & Laboratory Standards Institute (CLSI).

• Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline:

- C. albicans strains (e.g., SC5314 and other clinical isolates) are grown and diluted in standardized media (e.g., RPMI MOPS, pH 7.0).
- Two-fold serial dilutions of CBR-5884 are prepared in a 96-well microtiter plate.



- The standardized fungal inoculum is added to each well.
- Plates are incubated at 37°C for 48 hours.
- The MIC is determined as the lowest drug concentration at which there is no visible fungal growth. The effect was found to be fungistatic for **CBR-5884**.

C. In Vivo Phenotypic Assays

To confirm that **CBR-5884** inhibits Cho1 within living fungal cells, phenotypes consistent with a $cho1\Delta\Delta$ mutant were assessed.

- Ethanolamine Rescue Assay: The growth inhibition caused by CBR-5884 could be significantly rescued by supplementing the growth medium with ethanolamine. This is a key indicator of on-target activity, as ethanolamine allows for the synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway, bypassing the requirement for de novo PS synthesis.
- $\beta(1,3)$ -Glucan Exposure: Treatment of wild-type C. albicans with 170 μ M **CBR-5884** led to a significant increase in the exposure of cell wall $\beta(1,3)$ -glucan. This "unmasking" of glucan is a known phenotype of cho1 $\Delta\Delta$ mutants and is linked to defects in cell wall integrity.

Conclusion and Future Directions

CBR-5884 represents a novel and promising lead compound for the development of a new class of antifungal agents. Its specific inhibition of the fungal-specific enzyme Cho1 provides a clear mechanism of action with a high potential for selective toxicity. The fungistatic activity and the demonstrated on-target effects in cellular assays validate Cho1 as a druggable target.

Future research and development should focus on:

- Lead Optimization: Improving the potency and solubility of CBR-5884 through medicinal chemistry to achieve lower MIC values.
- Spectrum of Activity: Evaluating the efficacy of CBR-5884 and its derivatives against a broader range of pathogenic fungi, including other Candida species and Cryptococcus neoformans.



- In Vivo Efficacy: Assessing the performance of optimized compounds in animal models of systemic and mucosal fungal infections.
- Resistance Studies: Investigating the potential for and mechanisms of resistance development to this new class of antifungal agents.

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References

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- 2. journals.asm.org [journals.asm.org]
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